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molecular formula C12H23NO B8772555 1-Hexylazepan-2-one CAS No. 37672-43-8

1-Hexylazepan-2-one

Cat. No. B8772555
M. Wt: 197.32 g/mol
InChI Key: JDQRYRLJZGMNIB-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 10, from 10.2 g of 50% sodium hydride-mineral oil dispersion (5.1 g NaH, 0.2125 M), 20 g (0.177 M) of azacycloheptan-2-one and 33 g (0.2 M) of 1-bromohexane on 19 hr. reflux was obtained 29.8 g (85.3%) of colorless product; b.p. 122°-128°/0.4 mm.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Yield
85.3%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>>[CH2:12]([N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Name
Quantity
33 g
Type
reactant
Smiles
BrCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 85.3%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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